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1-[2-(3-Piperidinyl)ethyllindoline
Compound Name:

dihydrochloride
CAS No.: 1220030-53-4
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Get Quote

Executive Summary

The Indoline-Ethyl-Piperidine scaffold represents a "privileged structure™ in
neuropharmacology. By linking a lipophilic, bicyclic indoline core to a basic piperidine moiety
via a flexible ethyl spacer, this series effectively penetrates the Blood-Brain Barrier (BBB) and
engages multiple CNS targets.[1]

This guide objectively compares the SAR of this series against standard clinical benchmarks
(e.g., Donepezil, Haloperidol, Sertindole), focusing on its dual-mechanism potential in
Alzheimer’s Disease (AD) (AChE inhibition + Sigma-1 modulation) and Schizophrenia (D2/5-HT
modulation).[1]

Pharmacophore Architecture & SAR Logic

The scaffold is divided into three critical regions.[2] Modifications in these zones dictate
selectivity between AChE (Alzheimer's) and GPCRs (Antipsychotic/Analgesic).

Region A: The Indoline Core (Lipophilic Head)
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Unlike the planar indole found in Sertindole or Indoramin, the indoline (2,3-dihydro-1H-indole)
is non-planar and more electron-rich.

o N1-Substitution: Critical for binding affinity.
o Free NH:[1] Reduces BBB permeability; increases polarity.
o N-Acyl/N-Sulfonyl: Increases metabolic stability and selectivity for 5-HT6 or 5-LOX.
o N-Benzyl/Alkyl: Essential for Sigma-1 affinity (hydrophobic pocket interaction).
o C5/C6 Substitution:
o Halogens (F, Cl): at C5 increase metabolic stability and potency against D2 receptors.[1]

o Methoxy (-OMe): at C5/C6 mimics the dimethoxy motif of Donepezil, enhancing AChE
Peripheral Anionic Site (PAS) binding.

Region B: The Ethyl Linker (The "Spacer")
e Length: The ethyl (2-carbon) chain is the "Goldilocks" length for Sigma-1 and D2 receptors.

o Extension to Propyl (3C): Drastically reduces D2 affinity but may increase Sigma-2
selectivity.

o Shortening to Methyl (1C): Steric clash prevents optimal binding in the AChE gorge.

¢ Rigidity: Introduction of double bonds (ethenyl) or cyclization usually decreases potency due
to loss of induced-fit flexibility.

Region C: The Piperidine Tail (Basic Center)

» Nitrogen Position: The basic nitrogen is essential for the cation-pi interaction with Trp84
(AChE) or Asp residues in GPCRs.

e 4-Position Substitution:

o Benzyl:[3][4][5] High AChE affinity (Donepezil-like).
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o Benzoyl/Fluorobenzoyl:[1][6] Increases 5-HT2A affinity (Antipsychotic profile).

o Spiro-fusion: Enhances Sigma-1 selectivity (e.g., Spiro[indoline-piperidine]).

Mechanistic Comparison & Experimental Data
Application 1: Acetylcholinesterase (AChE) Inhibition (Alzheimer's
Focus)

The Indoline-Ethyl-Piperidine series serves as a bioisostere of Donepezil. The indoline ring
binds to the Peripheral Anionic Site (PAS), while the piperidine binds to the Catalytic Anionic
Site (CAS).[1]

Comparative Potency (ICso against AChE):

Compound Structure Selectivity .
Lo AChE ICs0 (nM) Mechanism
Class Description (AChE/BUChE)
) Indanone-benzyl- Mixed
Donepezil (Ref) o 5.7 >1000
piperidine (CAS/PAS)
1-(2-(Indolin-1-
Indoline-1 ylethyl)-4- 12.4 450 Dual Binding
benzylpiperidine
] 5-Fluoro-indoline Enhanced PAS
Indoline-2 4.1 620 o
analog Binding
_ Oxindole analog Weaker PAS
Indolin-2-one ) 85.0 50 ) )
(Isatin based) interaction
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Insight: The reduced indoline (Indoline-2) outperforms the oxidized oxindole (Indolin-2-one)
because the increased electron density on the indoline nitrogen facilitates stronger pi-stacking

interactions at the PAS.

Application 2: Sigma-1 Receptor Modulation (Neuroprotection)

Sigma-1 agonists promote neuroplasticity. The ethyl-piperidine linker is a classic sigma
pharmacophore.

Binding Affinity (Ki):

Sigma-1 Ki Sigma-2 Ki . Clinical
Compound Ratio (02/01)
(nM) (nM) Relevance
Antipsychotic
Haloperidol (Ref) 2.0 50 25 (High EPS side
effects)

] Spiro[indoline-
Indoline-SP L 15 340 226
3,4'-piperidine]

N-(2-
Indoline-Linear piperidinoethyl)in ~ 14.0 28 2
doline

Visualization of Signaling & SAR

The following diagram illustrates the dual-pathway mechanism where the Indoline-Ethyl-
Piperidine scaffold acts on both the Cholinergic (AChE) and Dopaminergic/Sigma pathways.
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Caption: Dual-mechanism action of the Indoline-Ethyl-Piperidine scaffold targeting AChE
(Cognition) and Sigma-1 (Neuroprotection).

Experimental Protocols (Self-Validating)
Protocol A: Synthesis via N-Alkylation (Convergent Route)

Rationale: This route avoids the formation of quaternary ammonium by-products common in
direct alkylation by using a stepwise reductive amination or controlled alkylation.

* Reagents: Indoline (1.0 eq), 1-Bromo-2-chloroethane (1.2 eq),

(3.0 eq), Acetonitrile (ACN).[1]

o Step 1 (Linker Attachment): Reflux Indoline with 1-Bromo-2-chloroethane in ACN for 12h.
o Validation: TLC (Hexane:EtOAc 8:2) should show disappearance of Indoline (
) and appearance of N-(2-chloroethyl)indoline (
).

o Step 2 (Piperidine Coupling): Add 4-substituted Piperidine (1.2 eq) and Kl (catalytic) to the
crude N-chloroethyl intermediate. Reflux 24h.

 Purification: Column chromatography (DCM:MeOH 95:5).
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e QC Check:
-NMR must show the ethyl linker as two distinct triplets at
2.6—2.8 ppm (piperidine-CH2) and
3.2-3.4 ppm (indoline-CH2).

Protocol B: Ellman’s Assay for AChE Potency

Rationale: Measures the rate of production of thiocholine as a proxy for AChE activity.

Buffer: 0.1 M Phosphate buffer (pH 8.0).

o Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

e Chromogen: DTNB (Ellman’s Reagent, 0.33 mM).[1]

e Enzyme: Human recombinant AChE (0.02 U/mL).

e Procedure:
o Incubate Enzyme + Test Compound (Indoline derivative) for 20 min at 25°C.
o Add ATCh + DTNB.
o Measure Absorbance at 412 nm every 30s for 5 min.

e Calculation:

is calculated by non-linear regression of % Inhibition vs. Log[Concentration].

o Control: Donepezil must yield

nM to validate the assay run.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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